molecular formula C5H7N3 B372788 3,4-Diaminopyridine CAS No. 54-96-6

3,4-Diaminopyridine

Cat. No.: B372788
CAS No.: 54-96-6
M. Wt: 109.13 g/mol
InChI Key: OYTKINVCDFNREN-UHFFFAOYSA-N
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Scientific Research Applications

Amifampridine has a wide range of scientific research applications:

Mechanism of Action

Target of Action

3,4-Diaminopyridine, also known as Amifampridine, primarily targets presynaptic potassium channels . These channels play a crucial role in the regulation of the action potential of neurons. By blocking these channels, this compound affects the duration of the action potential and the concentration of calcium in the presynaptic area .

Mode of Action

This compound interacts with its targets by selectively blocking the presynaptic fast voltage-gated potassium channels . This blockade prolongs the cell membrane depolarization and the action potential, leading to an increase in calcium transport into the nerve endings . The increased calcium concentration then enhances the release of acetylcholine, a neurotransmitter, at the neuromuscular junction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By prolonging the action potential, this compound increases the influx of calcium ions into the presynaptic nerve terminal. This increased calcium concentration triggers the release of more acetylcholine into the synaptic cleft, thereby enhancing neuromuscular transmission .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and has a bioavailability of 93-100% . Metabolism occurs through acetylation to 3-N-acetylamifampridine . The elimination half-life of this compound is approximately 2.5 hours, and it is excreted via the kidneys, with 19% unmetabolized and 74-81% as 3-N-acetylamifampridine .

Result of Action

The primary result of this compound’s action is the enhanced release of acetylcholine at the neuromuscular junction . This leads to an increase in the frequency of miniature endplate potentials of normal amplitude, allowing for sufficient acetylcholine levels for the activation of postsynaptic muscle fibers following a single nerve impulse . This ultimately leads to an improvement in muscle strength and reduction in muscle fatigue, particularly in patients with Lambert-Eaton Myasthenic Syndrome (LEMS) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic differences in N-acetyl-transferase (NAT) enzymes can affect the pharmacokinetics and systemic exposure to this compound . Additionally, the drug’s stability can be affected by oxidative stress conditions .

Safety and Hazards

3,4-Diaminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and is fatal if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Future Directions

3,4-Diaminopyridine is currently used as a treatment for Lambert-Eaton Myasthenic Syndrome (LEMS) and some congenital myasthenic syndromes (CMS) . It is administered as a tablet and can also be prepared as a suspension for those who have difficulty swallowing . The length of time a patient will be taking 3,4-DAP depends on their needs .

Biochemical Analysis

Biochemical Properties

3,4-Diaminopyridine blocks presynaptic potassium channels, which prolongs the action potential and increases presynaptic calcium concentrations . This blockage of potassium channels leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In patients with LEMS, treatment with this compound significantly improved symptoms, with improvements in muscle strength score and compound muscle action potential (CMAP) amplitude . It influences cell function by increasing the availability of acetylcholine at the motor end plate, allowing muscles to contract .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a voltage-gated potassium channel blocker. By blocking these channels, it prolongs the action potential and increases presynaptic calcium concentrations . This leads to an increase in the duration of calcium channel opening and enhanced acetylcholine release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a significant decrease in the quantitative myasthenia gravis (QMG) score and an improvement in the compound muscle action potentials (CMAP) amplitude were observed after treatment with this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been reported that the optimal concentration of this compound (10 pmol/kg) improves the performance of hypoxic mice .

Metabolic Pathways

The metabolic pathway of this compound involves acetylation to 3-N-acetylamifampridine. This process is affected by the overall metabolic acetylation activity of N-acetyl-transferase (NAT) enzymes and NAT2 genotype .

Transport and Distribution

This compound is quickly and almost completely absorbed from the gut. It has a bioavailability of 93–100% . It is excreted by the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .

Subcellular Localization

Given its role as a potassium channel blocker, it is likely to be localized at the presynaptic nerve terminals where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amifampridine can be synthesized through various methods. One common method involves the reaction of 3,4-dichloropyridine with ammonia to produce pyridine-3,4-diamine . The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of chlorine atoms with amino groups.

Industrial Production Methods

In industrial settings, the production of amifampridine often involves the crystallization of amifampridine phosphate from a solution in water . This process may require purification steps such as recrystallization to achieve high purity levels. The reaction conditions are optimized to ensure a smooth and efficient production process.

Chemical Reactions Analysis

Types of Reactions

Amifampridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amifampridine can yield N-oxides, while substitution reactions can produce derivatives with different functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTKINVCDFNREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Record name 3,4-diaminopyridine
Source Wikipedia
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6046715
Record name 3,4-Diaminopyridine
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Molecular Weight

109.13 g/mol
Source PubChem
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Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid
Record name SID51088028
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Amifampridine
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Mechanism of Action

Amifampridine is a symptomatic treatment that increases acetylcholine concentrations at the neuromuscular junction. It selectively blocks presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings. Increased intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles and enhances impulse transmission at central, autonomic, and neuromuscular synapses. Amifampridine improves muscle strength and resting compound muscle action potential (CMAP) amplitudes with an overall weighted mean difference of 1.69 mV.
Record name Amifampridine
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CAS No.

54-96-6
Record name 3,4-Diaminopyridine
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Record name Amifampridine [USAN:INN:BAN]
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Record name Amifampridine
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Record name 3,4-DIAMINOPYRIDINE
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Record name 3,4-Diaminopyridine
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Record name AMIFAMPRIDINE
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Synthesis routes and methods

Procedure details

To a solution of N4-(1-ethyl-propyl)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine (0.250 g, 0.763 mmol) in dry THF (6 ml) was treated with 1M LiN(SiMe3)2 in THF (1.0 ml, 1.0 mmol) at −78° C. and stirred for 10 min. an excess of methyl iodide was added and the resulting mixture was stirred at room temperature overnight. The mixture was quenched with water and extracted with ethyl acetate. The organic layer was dried and concentrated to give a crude material. The crude material was purified through silica gel column chromatography using 5% ethyl acetate in hexane as eluent to give N4-(1-ethyl-propyl)-6,N3,N3-trimethyl-2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine and N4-(1-ethyl-propyl)-6,N3-dimethyl-2-(2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine.
Name
N4-(1-ethyl-propyl)-6-methyl-2-(2,4,6-trimethyl-phenoxy)-pyridine-3,4-diamine
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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